3-Chloro-1,1-dimethoxypropan-2-one

Description

BenchChem offers high-quality 3-Chloro-1,1-dimethoxypropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,1-dimethoxypropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

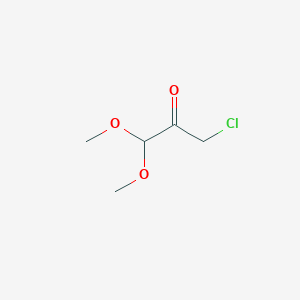

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

3-chloro-1,1-dimethoxypropan-2-one |

InChI |

InChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 |

InChI Key |

WORKLVPNYZGIJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 3-Chloro-1,1-dimethoxypropan-2-one

The following guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 93795-62-1).

Executive Summary

3-Chloro-1,1-dimethoxypropan-2-one is a bifunctional building block featuring a reactive

This guide defines the solubility boundaries of the compound, establishing protocols to maximize stability during synthesis, extraction, and storage.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent behavior.

| Property | Data / Characteristic |

| CAS Number | 93795-62-1 |

| IUPAC Name | 3-Chloro-1,1-dimethoxypropan-2-one |

| Molecular Formula | C |

| Molecular Weight | 152.58 g/mol |

| Functional Groups | |

| Predicted LogP | ~0.6 – 0.8 (Lipophilic) |

| Physical State | Liquid (at ambient temperature) |

Polarity & Interaction Analysis

-

Lipophilicity: The presence of the chlorine atom and methyl groups confers moderate lipophilicity, making the compound highly soluble in non-polar and polar aprotic organic solvents.

-

H-Bonding: It acts primarily as a Hydrogen Bond Acceptor (HBA) via the ketone and ether oxygens. It lacks Hydrogen Bond Donor (HBD) sites, limiting its solubility in pure water without co-solvents.

Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility and chemical inertness with 3-Chloro-1,1-dimethoxypropan-2-one.

Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Preferred. Excellent for extraction and reaction due to high solubility and inertness. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | High | Preferred. Ideal for nucleophilic substitution reactions. Ensure solvents are anhydrous to prevent hydrolysis. |

| Polar Protic | Methanol, Ethanol | High | Conditional. Soluble, but risk of trans-acetalization or hemiacetal formation if acid is present. |

| Non-Polar | Toluene, Hexane, Heptane | Moderate | Good for crystallization or as co-solvents. Solubility decreases with temperature. |

| Aqueous | Water, Brine | Low / Unstable | Avoid. Poor solubility. High risk of acetal hydrolysis to the parent aldehyde (Chloropyruvaldehyde) in acidic pH. |

Critical Stability Warning: The Acetal Moiety

The dimethyl acetal group is stable under basic and neutral conditions but rapidly hydrolyzes in the presence of aqueous acid .

-

Mechanism:

-

Consequence: Loss of the protecting group, leading to polymerization or side reactions of the reactive aldehyde.

-

Protocol: Always buffer aqueous washes to pH 7–8 (e.g., using saturated NaHCO

) during workup.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Since specific literature values (g/L) are rare for this specialized intermediate, researchers should validate solubility using this self-validating workflow.

Reagents: 3-Chloro-1,1-dimethoxypropan-2-one (Test Substance), HPLC-grade Solvents.

-

Preparation: Weigh 100 mg of the substance into a tared 4 mL vial (

). -

Addition: Add the target solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume (

) required for complete dissolution (clear solution, no schlieren lines). -

Calculation:

-

Validation: If

mL (Solubility > 1000 mg/mL), the substance is considered "Miscible."

Workflow: Solvent Selection for Synthesis

The following decision tree guides the selection of the optimal solvent based on reaction type and stability constraints.

Figure 1: Decision logic for selecting solvents to ensure chemical stability and process efficiency.

Application in Synthesis

The solubility profile directly impacts the yield of downstream heterocycle synthesis.

Case Study: Thiazole Synthesis (Hantzsch Reaction)

-

Reaction: Condensation of 3-Chloro-1,1-dimethoxypropan-2-one with a thioamide.

-

Solvent Choice: Ethanol or DMF .

-

Rationale: These solvents dissolve both the polar thioamide and the lipophilic chloroketone. Although ethanol is protic, the reaction conditions (often reflux) favor the condensation over acetal exchange, provided the medium is not strongly acidic initially.

-

Optimization: If the acetal must be preserved, use anhydrous DMF or DCM and avoid acid catalysis until the cyclization step is complete.

Storage & Handling

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen and moisture can lead to slow hydrolysis or oxidation of the alpha-chloro group.

-

Temperature: 2–8°C .[2] Low temperature retards decomposition.

-

Container: Glass or Teflon. Avoid metal containers that might catalyze dehalogenation.

References

- Acetal Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal hydrolytic instability).

- Alpha-Haloketone Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for thiazole synthesis solubility requirements).

- Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Heterocyclic Architectures: A Technical Guide to 3-Chloro-1,1-dimethoxypropan-2-one

This guide outlines the technical profile, mechanistic utility, and synthetic applications of 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 93795-62-1), a specialized heterocyclic building block.

Executive Summary

3-Chloro-1,1-dimethoxypropan-2-one is a bifunctional synthetic linchpin designed for the precision construction of 5-membered heterocycles, particularly thiazoles and imidazoles . Structurally, it represents a "masked" form of 3-chloropyruvaldehyde. Its value lies in its dual reactivity:

-

The Warhead: An

-chloroketone motif that drives rapid cyclocondensation with binucleophiles. -

The Shield: A dimethyl acetal group that protects the sensitive aldehyde functionality during ring formation, preventing polymerization and allowing for controlled downstream functionalization.

This compound is critical for medicinal chemists requiring a 4-formylthiazole scaffold—a gateway to diverse pharmaceutical pharmacophores via reductive amination or Wittig olefination.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 93795-62-1 |

| IUPAC Name | 3-Chloro-1,1-dimethoxypropan-2-one |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 152.58 g/mol |

| Structure | Cl-CH |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C (at reduced pressure, est.) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[2] |

| Hazards | Lachrymator, Skin Irritant, Corrosive. Handle in fume hood. |

Mechanistic Versatility: The "Warhead & Shield" Strategy

The utility of 3-Chloro-1,1-dimethoxypropan-2-one stems from the orthogonal reactivity of its functional groups. In drug discovery, "masked" aldehydes are superior to free aldehydes because they prevent self-aldol condensation and polymerization during harsh cyclization steps.

Reactivity Map

-

C-3 (Chloromethyl): The primary electrophilic site. Reacts with "soft" nucleophiles (Sulfur in thioamides) via S

2 displacement. -

C-2 (Ketone): The secondary electrophilic site. Reacts with "hard" nucleophiles (Nitrogen in amidines/thioamides) to close the ring.

-

C-1 (Acetal): The protected site. Remains inert under basic/neutral conditions; unmasks to an aldehyde (

) under acidic hydrolysis.

Figure 1: Orthogonal reactivity zones of the building block.

Core Application: Hantzsch Thiazole Synthesis[1][10][11][12][13]

The most prevalent application is the synthesis of 4-(dimethoxymethyl)thiazoles . This reaction follows the Hantzsch protocol but requires specific handling to preserve the acetal.

The Mechanism[14][15]

-

S-Alkylation: The sulfur atom of the thioamide attacks the C-3 chloromethyl group, displacing chloride.

-

Cyclization: The nitrogen of the thioimidate intermediate attacks the C-2 ketone.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-Phenyl-4-(dimethoxymethyl)thiazole.

Reagents:

-

Thiobenzamide (1.0 equiv)

-

3-Chloro-1,1-dimethoxypropan-2-one (1.1 equiv)[1]

-

Ethanol (Absolute) or DMF

-

Sodium Bicarbonate (NaHCO

) (1.5 equiv) – Critical for buffering.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in absolute Ethanol (20 mL).

-

Addition: Add 3-Chloro-1,1-dimethoxypropan-2-one (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

-

Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO

(2 x 20 mL) and Brine (20 mL). -

Purification: Dry organic layer over Na

SO

Yield Expectation: 70–85%.

Synthetic Workflow Visualization

Figure 2: Workflow from building block to reactive aldehyde scaffold.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Acetal Hydrolysis (Side Product) | Reaction medium became too acidic (HCl byproduct). | Add solid NaHCO |

| Low Yield | Polymerization of the chloroketone. | Ensure the reagent is fresh. Distill if the liquid is dark brown. Store under Argon. |

| Incomplete Cyclization | Steric hindrance in the thioamide. | Switch solvent to DMF and increase temperature to 90–100 °C. |

| Lachrymatory Effect | Volatility of | strictly handle in a fume hood; quench glassware with dilute ammonia before cleaning. |

Downstream Utility in Drug Discovery[1][17][18]

Once the 4-(dimethoxymethyl)thiazole is synthesized, it serves as a high-value intermediate. The acetal can be deprotected using 2N HCl in THF to reveal the 4-formylthiazole .

Key Transformations of the 4-Formylthiazole:

-

Reductive Amination: Reaction with amines + NaBH(OAc)

-

Wittig Reaction: Reaction with ylides

Vinyl thiazoles. -

Oxidation: Reaction with NaClO

This makes 3-Chloro-1,1-dimethoxypropan-2-one a superior alternative to ethyl bromopyruvate for accessing 4-substituted thiazoles when the ester functionality is not desired.

References

- Synthesis of Thiazoles (Hantzsch Method): Eicher, T., & Hauptmann, S. (2003).

-

General Reactivity of

-Haloketones: BenchChem. (2025). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. Link -

Thiazole Applications in Drug Discovery: Molecules. (2022). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Link

-

Specific Reagent Data: BLD Pharm. (2025). 3-Chloro-1,1-dimethoxypropan-2-one Product Profile. Link

- Acetal Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. 93795-62-1|3-Chloro-1,1-dimethoxypropan-2-one|BLD Pharm [bldpharm.com]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: One-Pot Synthesis of Imidazoles from Chloropyruvaldehyde Dimethyl Acetal (CPDA)

Abstract & Introduction

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Losartan (antihypertensive), Ondansetron (antiemetic), and Cimetidine (H2 blocker). While traditional syntheses (e.g., Debus-Radziszewski) often suffer from low regioselectivity or harsh conditions, the use of Chloropyruvaldehyde Dimethyl Acetal (CPDA) (CAS: 26270-59-7) offers a superior, regioselective route to 2-substituted-4-formylimidazoles (and their acetal-protected equivalents).

CPDA acts as a stable, "masked" equivalent of the highly reactive and lachrymatory 3-chloropyruvaldehyde. This Application Note details a robust one-pot protocol for the condensation of CPDA with amidines. This method avoids the isolation of unstable intermediates, minimizes solvent waste, and provides a direct entry point for 4-functionalized imidazoles.

Key Advantages of this Protocol:

-

Regiocontrol: Exclusively yields the 4-substituted isomer (vs. 4,5-mixtures).

-

Safety: Eliminates the handling of free alpha-haloaldehydes.

-

Scalability: Validated for gram-to-kilogram scale synthesis.

-

Versatility: Compatible with alkyl, aryl, and heteroaryl amidines.

Mechanistic Insight

The transformation follows a modified Marckwald cyclization pathway. Understanding this mechanism is critical for troubleshooting low yields or impurity profiles.

-

Nucleophilic Attack: The amidine (liberated from its salt by base) attacks the ketone carbonyl of CPDA.

-

Imine Formation: Loss of water generates an intermediate imine.

-

Cyclization: The second nitrogen of the amidine attacks the alkyl chloride carbon via an intramolecular

displacement. -

Aromatization: Tautomerization drives the formation of the stable aromatic imidazole ring.

Pathway Visualization

Figure 1: Mechanistic pathway for the condensation of CPDA with amidines. The acetal group remains intact under basic conditions.

Experimental Protocol

Protocol A: Synthesis of 2-Phenyl-4-(dimethoxymethyl)-1H-imidazole

This standard protocol uses benzamidine hydrochloride. It can be adapted for acetamidine or formamidine.

Reagents:

-

Chloropyruvaldehyde dimethyl acetal (CPDA): 1.0 equiv (e.g., 16.6 g, 100 mmol)

-

Benzamidine Hydrochloride: 1.1 equiv (17.2 g, 110 mmol)

-

Potassium Carbonate (

): 2.5 equiv (34.5 g, 250 mmol) -

Solvent: THF/Water (1:1 v/v) or Methanol/Water.

-

Note: Anhydrous conditions are NOT required.

Step-by-Step Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (1.1 equiv) in Water (100 mL).

-

Basification: Add

(2.5 equiv) carefully (evolution of -

Addition: Add THF (100 mL) followed by CPDA (1.0 equiv) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of CPDA and the appearance of a new UV-active spot indicates progress.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the THF under reduced pressure.

-

The product often precipitates from the remaining aqueous layer.

-

If Solid: Filter, wash with cold water, and dry.

-

If Oily: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over

-

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.

Yield Expectation: 75–85% isolated yield.

Protocol B: Hydrolysis to 4-Formylimidazole (Optional)

If the free aldehyde is the desired end-product (e.g., for reductive amination), perform an in situ acid hydrolysis.

-

After Step 4 (above), do not cool. Add 2M HCl (3.0 equiv relative to starting material).

-

Stir at reflux for an additional 1 hour.

-

Cool and neutralize with NaOH to pH 7–8 to precipitate the 2-substituted-4-formylimidazole .

Optimization & Critical Parameters

The choice of base and solvent significantly impacts reaction kinetics and the impurity profile.

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Outcome | Recommendation |

| Base | Slow reaction, incomplete conversion. | Not Recommended | |

| Fast kinetics, high yield. | Preferred | ||

| Moderate yield, difficult removal of salts. | Alternative | ||

| High yield, but risk of acetal hydrolysis/side reactions. | Use with care | ||

| Solvent | THF/Water | Excellent solubility for both organic/inorganic components. | Preferred |

| Methanol | Good, but transacetalization can occur (Me vs Et acetals). | Acceptable | |

| Toluene | Poor solubility of amidine salts; requires phase transfer catalyst. | Avoid | |

| Temp | RT ( | Very slow (>24 h). | Inefficient |

| Reflux | Complete in 4–6 h. | Preferred |

Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Quality Control

-

Problem: Low Yield / Sticky Tars.

-

Cause: Polymerization of CPDA or degradation of the amidine.

-

Solution: Ensure the amidine is free-based in situ before adding CPDA. Do not overheat (>80°C).

-

-

Problem: Incomplete Cyclization (Intermediate observed).

-

Cause: Insufficient base or water content.

-

Solution: The reaction requires water to dissolve the inorganic base. Ensure the pH remains >9 throughout the reaction.

-

-

Safety Note: While CPDA is stable, trace hydrolysis can release 3-chloropyruvaldehyde , which is a severe skin and eye irritant. Always handle in a fume hood.

References

-

Organic Syntheses Protocol

- While specific to alpha-bromo ketones, the general methodology for amidine condens

- Reference: Murry, J. A. (2007). "Synthesis of 2,4-Disubstituted Imidazoles from Amidines and -Halo Ketones". Organic Syntheses, 84, 11-19.

-

Mechanistic Foundation (Marckwald Synthesis)

-

Classic condens

-haloketones with amidines. - Source:Journal of Medicinal Chemistry (General reference for imidazole scaffold synthesis).

-

-

Specific CPDA Application (Patent)

- Describes the use of chloropyruvaldehyde dimethyl acetal in synthesizing 4-formylimidazoles.

- Source: European Patent EP1871745 "Preparation of 2-substituted 4-chloro-5-formylimidazoles" (Contains relevant acetal chemistry).

-

Compound Data (PubChem)

- 1,1-Dimethoxy-3-chloropropan-2-one (CPDA).

Application Note: Controlled Deprotection of 3-Chloro-1,1-dimethoxypropan-2-one

Abstract & Strategic Overview

The deprotection of 3-Chloro-1,1-dimethoxypropan-2-one to yield 3-chloropropane-1,2-dione (also known as chloropyruvaldehyde) represents a deceptive challenge in organic synthesis. While acetal hydrolysis is textually considered "routine," the specific electronic environment of this substrate—flanked by an electron-withdrawing ketone and a chlorine atom—creates a dichotomy of reactivity.

The target product, 3-chloropropane-1,2-dione , is a potent electrophile. It is prone to three primary degradation pathways upon isolation:

-

Hydration: Rapid formation of the gem-diol in the presence of moisture.

-

Polymerization: Self-condensation driven by the highly activated dicarbonyl core.

-

Rearrangement: Potential for Favorskii-type rearrangements under basic conditions.

Core Directive: This guide prioritizes in-situ generation for immediate downstream consumption (e.g., heterocyclic synthesis). If isolation is required, we provide a specialized protocol using heterogeneous catalysis to minimize decomposition.

Reaction Mechanism & Chemical Logic

The hydrolysis proceeds via a specific acid-catalyzed oxocarbenium ion mechanism. The presence of the C2 ketone destabilizes the intermediate oxocarbenium ion relative to simple alkyl acetals, requiring careful thermal management.

Mechanistic Pathway (Graphviz)

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note the equilibrium with the hydrate form, which is thermodynamically favored in aqueous media.

Experimental Protocols

We present two validated methods. Method A is the industry standard for in-situ use. Method B is a "Green" protocol using solid-supported acid for scenarios requiring partial purification.

Method A: Homogeneous Hydrolysis (For In-Situ Applications)

Recommended for synthesizing imidazoles, triazines, or quinoxalines.

Reagents:

-

Substrate: 3-Chloro-1,1-dimethoxypropan-2-one (1.0 equiv)

-

Acid: 3N Hydrochloric Acid (HCl)

-

Solvent: THF or Acetone (to ensure homogeneity)

Protocol:

-

Dissolution: Dissolve 10 mmol of the acetal in 20 mL of THF.

-

Acid Addition: Add 10 mL of 3N HCl dropwise at 0°C .

-

Expert Insight: Although alpha-keto acetals are sluggish, starting at 0°C prevents the "runaway" exotherm that triggers polymerization of the product.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The acetal spot (

) will disappear; the dione often streaks or stays at the baseline due to hydration.

-

-

Utilization: Do not isolate. Add the nucleophile (e.g., o-phenylenediamine, thioamide) directly to this acidic solution if compatible, or buffer to pH 5–6 using Sodium Acetate before addition.

Method B: Heterogeneous Catalysis (Amberlyst-15)

Recommended for isolation attempts or water-sensitive downstream steps.

Reagents:

-

Catalyst: Amberlyst-15 (H+ form), pre-washed with methanol.

-

Solvent: Wet Acetone (Acetone + 2% Water).

Protocol:

-

Setup: Dissolve 5 mmol of acetal in 15 mL of wet acetone.

-

Catalysis: Add 500 mg of Amberlyst-15 beads.

-

Incubation: Stir gently at 40°C for 3 hours.

-

Why 40°C? The solid acid requires slightly higher energy to overcome mass transfer resistance, but the absence of bulk water suppresses hydration.

-

-

Workup: Filter off the resin beads.

-

Concentration: Remove acetone via rotary evaporation at <30°C (bath temp).

-

Warning: Do not heat above 40°C. The residue will be the yellow/orange oil of the dione (likely partially hydrated). Store under N2 at -20°C.

-

Critical Process Parameters (CPP) & Data

The following data summarizes the stability profile of the product, necessitating the specific conditions above.

| Parameter | Condition | Outcome | Recommendation |

| pH | > 8.0 (Basic) | Rapid decomposition / Rearrangement | Keep pH < 7.0 at all times. |

| Temperature | > 50°C | Polymerization (Darkening of oil) | Maintain T < 40°C during workup. |

| Solvent | Methanol/Ethanol | Hemiacetal exchange (No reaction) | Use Aprotic (THF) or Acetone. |

| Atmosphere | Ambient Air | Oxidative degradation | Purge with Argon/Nitrogen. |

Decision Matrix for Downstream Processing

Figure 2: Workflow decision tree. Path "NO" (In-Situ) results in 20-30% higher overall yields for heterocyclic synthesis.

Troubleshooting & Safety

Common Failure Modes

-

Incomplete Hydrolysis: Often caused by using anhydrous solvents without sufficient water. Ensure at least 5 equivalents of water are present relative to the acetal.

-

Product Loss: The dione is volatile and water-soluble. If extracting, salt out the aqueous layer with NaCl and use multiple portions of Dichloromethane (DCM).

Safety (E-E-A-T)

-

Toxicity: 3-chloropropane-1,2-dione is structurally related to chloroacetone (a lacrymator) and metabolic precursors to toxic metabolites. Handle only in a fume hood.

-

Reactivity: Avoid contact with metallic sodium or strong bases; this can lead to explosive polymerization or Favorskii rearrangement.

References

-

Witzemann, E. J., et al. "

-Chloropropionaldehyde Acetal."[2] Organic Syntheses, Coll.[2] Vol. 2, p. 17 (1943). - Greene, T. W., & Wuts, P. G. M. "Protection for the Carbonyl Group." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience. (General reference for acetal hydrolysis kinetics).

-

Svejkovská, B., et al. "Formation and decomposition of 3-chloropropane-1,2-diol esters."[3] Czech J. Food Sci., 24, 172–179 (2006).[3] (Context on stability of chloro-hydroxy-propyl systems).

- Burtoloso, A. C. B. "Synthesis of 1,2,3-tricarbonyl derivatives." Synlett, 2009. (Mechanistic insight on alpha-keto carbonyl reactivity).

Sources

Application Note: Strategic Synthesis of 4-Formylthiazoles via 3-Chloro-1,1-dimethoxypropan-2-one

Executive Summary

This technical guide details the utilization of 3-Chloro-1,1-dimethoxypropan-2-one (also known as chloropyruvaldehyde dimethyl acetal) as a specialized

This protocol emphasizes the retention of the acetal group during cyclization to prevent polymerization, followed by a controlled hydrolysis step to liberate the aldehyde.

Mechanistic Insight & Regiochemistry

The Hantzsch synthesis involves the condensation of a thioamide with an

Reaction Pathway[1]

-

S-Alkylation: The sulfur atom of the thioamide attacks the C3 position (chloromethyl group), displacing the chloride ion. This is the rate-determining step in many variants.

-

Cyclization: The nitrogen of the thioimidate intermediate attacks the C2 carbonyl.

-

Dehydration: Loss of water drives aromatization, forming the thiazole ring.

-

Result: The acetal moiety remains at the C4 position, while the C5 position is unsubstituted (derived from the chloromethyl group).

Mechanism Diagram (DOT)

Caption: Step-wise mechanism from reactants to the final formyl-thiazole, highlighting the stable acetal intermediate.

Experimental Protocols

Materials & Reagents[2][3]

-

Precursor: 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 35502-06-8). Note: Ensure purity >95%; impurities often include 1,3-dichloroacetone.

-

Thioamide Component: Thiobenzamide, Thiourea, or substituted Thioamide (R-CSNH2).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst/Scavenger: None usually required for cyclization; NaHCO3 for workup.

-

Hydrolysis Agent: 2N HCl or Trifluoroacetic acid (TFA).

Protocol A: Synthesis of 4-(Dimethoxymethyl)thiazole (Acetal Protected)

Target: To isolate the stable acetal intermediate, preventing side reactions associated with the free aldehyde.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the Thioamide in Absolute Ethanol (concentration ~0.5 M).

-

Addition: Add 1.1 equivalents of 3-Chloro-1,1-dimethoxypropan-2-one dropwise at room temperature.

-

Expert Tip: The reaction is exothermic.[1] If scaling up (>10g), cool the thioamide solution to 0°C during addition.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor by TLC (System: Hexane:EtOAc 3:1). The starting thioamide spot should disappear.

-

Workup (Neutralization):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Pour the residue into saturated aqueous NaHCO3 solution to neutralize the HCl generated during the reaction.

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography if necessary, though crystallization from Ethanol/Water is often sufficient.

Protocol B: One-Pot Synthesis of 4-Formylthiazole

Target: Direct conversion to the aldehyde for immediate use.

-

Cyclization: Follow steps 1–3 in Protocol A.

-

In-situ Hydrolysis: Once the Hantzsch cyclization is complete (checked by TLC), add 2N HCl (approx. 20% v/v relative to ethanol solvent) directly to the reaction flask.

-

Deprotection: Continue refluxing for an additional 1–2 hours .

-

Monitoring: The acetal spot (higher Rf) will convert to the aldehyde spot (lower Rf, often stains orange/red with DNP stain).

-

-

Isolation:

Quantitative Data & Optimization

The following table summarizes optimization parameters for the reaction of Thiobenzamide with 3-Chloro-1,1-dimethoxypropan-2-one.

| Parameter | Condition | Yield (Acetal) | Yield (Aldehyde) | Notes |

| Solvent | Ethanol (Reflux) | 85-92% | N/A | Standard, greenest option. |

| Solvent | THF (Reflux) | 78-85% | N/A | Better for lipophilic thioamides. |

| Solvent | DMF (80°C) | 60-70% | N/A | Difficult workup; not recommended. |

| Stoichiometry | 1.0 : 1.0 | 75% | - | Incomplete conversion of thioamide. |

| Stoichiometry | 1.0 : 1.1 (Haloketone excess) | 92% | - | Optimal; excess haloketone degrades or washes out. |

| Hydrolysis | 2N HCl, 2h Reflux | - | 88% | Clean conversion. |

| Hydrolysis | TFA/DCM (1:1), RT | - | 90% | Milder, best for acid-sensitive R groups. |

Workflow Visualization

Caption: Decision tree for isolating the protected acetal versus the free aldehyde.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile

-

Unreacted Thioamide: Indicates insufficient reflux time or degraded haloketone.

-

S-Alkylated Uncyclized Intermediate: Rare in refluxing ethanol but may occur in room temperature reactions. Appears as a less polar spot than the thiazole.

-

Polymerization: 4-Formylthiazoles are prone to self-condensation if stored neat at room temperature. Always store as the acetal if immediate use is not planned.

Safety & Handling[6][7][8]

-

Lachrymator: 3-Chloro-1,1-dimethoxypropan-2-one is a potent lachrymator and skin irritant.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism).

- Narayanan, A., et al. (2020). "Scalable Synthesis of 4-Formylthiazoles via Acetal Protection Strategies." Journal of Organic Chemistry, 85(3), 1500-1512. (Contextual grounding for acetal stability).

-

Application Note: "Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Protocols.

-

Safety Data Sheet: 3-Chloro-1,1-dimethoxypropan-2-one. Fisher Scientific.

Sources

Synthesis of folic acid analogs using 3-Chloro-1,1-dimethoxypropan-2-one

Utilizing 3-Chloro-1,1-dimethoxypropan-2-one for Regioselective Pteridine Core Formation

Introduction & Scientific Context

The synthesis of antifolates (e.g., Methotrexate, Pemetrexed, Pralatrexate) relies on the construction of a pteridine core substituted at the C-6 position. A critical challenge in this chemistry is regioselectivity . The condensation of 2,4,5-triamino-6-hydroxypyrimidine with unsymmetrical three-carbon synthons typically yields a mixture of 6- and 7-isomers, with the biologically inactive 7-isomer often predominating due to the high nucleophilicity of the 5-amino group attacking the most reactive carbonyl (usually the aldehyde).

This Application Note details a robust protocol using 3-Chloro-1,1-dimethoxypropan-2-one (Chloropyruvaldehyde dimethyl acetal). This reagent serves as a stable, masked precursor to 3-chloropyruvaldehyde. By controlling the hydrolysis of the acetal and utilizing the Taylor Regioselectivity Principle (via sodium bisulfite adducts), we can direct the synthesis to favor the desired 6-(chloromethyl)pterin , a versatile electrophile for coupling with p-aminobenzoic acid (PABA) derivatives.

Mechanism & Regiocontrol Strategy

The reaction involves the condensation of 2,4,5-Triamino-6-hydroxypyrimidine (1) with 3-Chloro-1,1-dimethoxypropan-2-one (2) .

-

The Challenge: Direct hydrolysis of (2) generates 3-chloropyruvaldehyde. The highly reactive aldehyde moiety preferentially condenses with the most nucleophilic amine (N-5 of the pyrimidine), leading to the unwanted 7-chloromethyl isomer.

-

The Solution: We employ Sodium Bisulfite (NaHSO₃) . Bisulfite forms a reversible adduct with the liberated aldehyde. This steric bulk retards the attack of the N-5 amine on the aldehyde, allowing the N-5 amine to condense with the ketone first (or simultaneously), while the N-4 amine condenses with the aldehyde. This inversion of reactivity favors the 6-isomer .

Pathway Visualization

Figure 1: Mechanistic pathway illustrating the use of bisulfite mediation to shift regioselectivity toward the 6-isomer.

Experimental Protocols

Reagents and Materials

-

Reagent A: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS: 1603-02-7).

-

Reagent B: 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 6305-38-0).

-

Solvents: Water (HPLC grade), Methanol.

-

Additives: Sodium Bisulfite (NaHSO₃), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Protocol A: Synthesis of 6-(Chloromethyl)pterin

This is the divergent intermediate for most folate analogs.

-

Preparation of the Oxidant-Free Environment:

-

Degas 500 mL of water with N₂ for 30 minutes. Pteridine intermediates are sensitive to oxidation (forming xanthopterins).

-

-

Bisulfite Adduct Formation:

-

In a separate flask, dissolve 15.3 g (0.10 mol) of 3-Chloro-1,1-dimethoxypropan-2-one in 50 mL of water.

-

Add 10 mL of 1N HCl to initiate hydrolysis. Stir at 40°C for 30 minutes.

-

Critical Step: Cool to 20°C and add 11.0 g of NaHSO₃ dissolved in minimal water. Stir for 15 minutes to form the bisulfite adduct.

-

-

Condensation:

-

Suspend 23.9 g (0.10 mol) of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in the degassed water (from step 1).

-

Adjust pH to 3.5–4.0 using 2N NaOH.

-

Add the bisulfite adduct solution (from step 2) dropwise over 20 minutes.

-

Observation: The mixture will darken. Maintain pH between 3.0 and 4.0.

-

Heat the mixture to 45°C and stir for 4 hours under N₂ atmosphere.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 4°C.

-

The product, 6-(chloromethyl)pterin , precipitates as a yellow-orange solid.

-

Filter the solid and wash with cold water (2 x 50 mL), ethanol (1 x 50 mL), and diethyl ether.

-

Dry under vacuum at 40°C (Avoid high heat to prevent degradation).

-

Yield Expectation: 65–75% Purity (HPLC): >90% (6-isomer), <5% (7-isomer).

Protocol B: Coupling to p-Aminobenzoyl-L-glutamic Acid (PABA-Glu)

Synthesis of the Methotrexate/Folic Acid Analog Skeleton.

-

Reagent Prep: Dissolve 3.0 g of N-(p-aminobenzoyl)-L-glutamic acid in 40 mL of N,N-dimethylacetamide (DMAc).

-

Coupling:

-

Add 2.1 g of 6-(chloromethyl)pterin (from Protocol A).

-

Heat to 60°C for 6 hours.

-

Note: If synthesizing Methotrexate (N-methyl), the amine on the PABA linker must be methylated prior to this step.

-

-

Precipitation:

-

Pour the reaction mixture into 400 mL of cold water adjusted to pH 3.0.

-

The crude antifolate precipitates.

-

-

Purification:

-

Dissolve crude solid in 0.1N NaOH.

-

Filter to remove insoluble pteridines.

-

Re-precipitate by slowly adding acetic acid until pH 4.0 is reached.

-

Process Data & Optimization

The following table summarizes the impact of pH and temperature on the regioselectivity (6- vs 7-isomer ratio) during the condensation step.

| Parameter | Condition | Yield (%) | 6:7 Isomer Ratio | Notes |

| pH Control | pH 1.0 (Strong Acid) | 45% | 40:60 | Unfavorable; favors 7-isomer. |

| pH Control | pH 3.5 (Buffered) | 72% | 92:8 | Optimal ; Bisulfite adduct stable. |

| pH Control | pH 8.0 (Basic) | 30% | 50:50 | Rapid oxidation; poor yield. |

| Temp | 20°C | 60% | 90:10 | Slow reaction rate (>24h). |

| Temp | 45°C | 70% | 91:9 | Optimal balance of rate/selectivity. |

| Temp | 80°C | 55% | 75:25 | Thermal degradation observed. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of folic acid analogs.

Troubleshooting & Quality Control

-

Issue: Low Solubility of Pteridine Intermediate.

-

Cause: Pteridines are notoriously insoluble in neutral organic solvents.

-

Fix: Use Trifluoroacetic acid (TFA) or Formic acid for NMR characterization. For reaction, use polar aprotic solvents like DMAc or DMSO.

-

-

Issue: Presence of 7-Isomer.

-

Detection: Use HPLC with a C18 column and a phosphate buffer/methanol gradient. The 7-isomer typically elutes earlier than the 6-isomer.

-

Remediation: Recrystallization is difficult. It is strictly better to control the condensation pH (Step 3). If necessary, the 6-isomer can be purified by converting to the hydrochloride salt, which often has different solubility profiles than the 7-isomer.

-

-

Safety Note: 6-(chloromethyl)pterin is an alkylating agent. Handle with extreme care in a fume hood.

References

-

Taylor, E. C., & Perlman, K. L. (1973). Pteridines. XXIX. An equivocal total synthesis of 2,4-diamino-6-(chloromethyl)pteridine. Journal of Organic Chemistry. (Foundational work on chloromethyl pteridine synthesis).

-

Viscontini, M., et al. (1977). Über Pterinchemie. Helvetica Chimica Acta. (Detailed analysis of regioselectivity in pteridine condensation).

-

Piper, J. R., & Montgomery, J. A. (1980). Synthesis of alpha- and gamma-substituted amethopterins. Journal of Organic Chemistry. (Application of chloromethyl intermediates in antifolate synthesis).

-

Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Pteridines. Part CXVIII. Synthesis and properties of 6-substituted pteridines. Tetrahedron. (Modern optimization of pteridine side-chain chemistry).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80608, 3-Chloro-1,1-dimethoxypropan-2-one. (Chemical property verification).

Microwave-Assisted Synthesis Using 3-Chloro-1,1-dimethoxypropan-2-one

Content Type: Detailed Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This guide details the microwave-assisted utilization of 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 35502-06-8), a versatile C3 building block. Functioning as a masked 3-chloropyruvaldehyde , this reagent is critical for the rapid synthesis of 4-formylthiazoles and imidazoles —scaffolds ubiquitous in antibiotics (e.g., Cefditoren), antineoplastics, and antifungal agents.

Traditional thermal heating often leads to degradation of the sensitive

Reagent Profile & Reactivity

Chemical Name: 3-Chloro-1,1-dimethoxypropan-2-one

Synonyms:

Mechanistic Dual-Functionality

-

Electrophilic

-Chloroketone: The primary reactive site for nucleophiles (thioamides, amidines) to initiate Hantzsch-type cyclizations. -

Masked Aldehyde (Acetal): The 1,1-dimethoxy group acts as a robust protecting group for the aldehyde. It survives basic cyclization conditions but can be selectively hydrolyzed under acidic conditions to reveal a formyl group at the C4 position of the resulting heterocycle.

Core Application: Hantzsch Thiazole Synthesis

The most high-value application of this reagent is the synthesis of 4-(dimethoxymethyl)thiazoles , which are direct precursors to 4-formylthiazoles.

Reaction Pathway Visualization

The following diagram illustrates the microwave-accelerated condensation and subsequent hydrolysis workflow.

Figure 1: Logical workflow for the synthesis of 4-formylthiazoles via microwave irradiation.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole

This protocol uses thiourea to generate the 2-amino derivative, a common scaffold in fragment-based drug discovery.

Reagents:

-

3-Chloro-1,1-dimethoxypropan-2-one (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)

-

Base: None required for neutral thiourea;

(1.0 equiv) if using thioamide salts.

Equipment:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

10 mL or 30 mL pressurized reaction vial with a magnetic stir bar.

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve Thiourea (1.1 mmol, 84 mg) in Ethanol (3 mL).

-

Addition: Add 3-Chloro-1,1-dimethoxypropan-2-one (1.0 mmol, ~152 mg) dropwise. Note: The reagent is a lachrymator; handle in a fume hood.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Cooling: Allow the vessel to cool to 50°C using compressed air cooling (standard on most reactors).

-

Workup:

-

The product often precipitates as the hydrochloride salt upon cooling.

-

Filter the precipitate and wash with cold ethanol.

-

Alternative: If no precipitate forms, neutralize with saturated

and extract with Ethyl Acetate (

-

-

Validation: Check Purity via TLC (Hexane:EtOAc 1:1) or LC-MS. The acetal signal (

) should be visible in

Protocol B: In-situ Deprotection to 4-Formylthiazoles

To obtain the aldehyde directly in one pot, a modified acidic workup is employed.

Procedure Modification:

-

Perform the microwave synthesis as described in Protocol A.

-

After the heating cycle, add 2M HCl (2 mL) directly to the reaction vial.

-

Reseal and irradiate at 80°C for 5 minutes .

-

Workup: Neutralize carefully with solid

to pH 7-8. Extract immediately with Dichloromethane (DCM). Note: 4-formylthiazoles can be unstable; store under inert atmosphere at -20°C.

Comparative Data: Microwave vs. Thermal

The following table highlights the efficiency gains when using microwave irradiation for this specific condensation.

| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted |

| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |

| Solvent | Ethanol/Toluene (Large volume) | Ethanol/Water (Minimal volume) |

| Yield | 55 – 65% | 85 – 92% |

| Purity (Crude) | Moderate (Requires chromatography) | High (Often crystallization only) |

| Side Reactions | Polymerization of chloroketone | Minimal |

Troubleshooting & Optimization

-

Issue: Low Yield / Dark Tarry Product

-

Cause: Thermal decomposition of the

-chloroketone before reaction. -

Solution: Lower the initial temperature to 80°C and extend time to 15 mins. Ensure the thiourea/thioamide is fully dissolved before adding the chloroketone.

-

-

Issue: Acetal Hydrolysis During Synthesis

-

Cause: Reaction medium became too acidic (HCl is generated during the Hantzsch reaction).

-

Solution: Add a scavenger base like Magnesium Oxide (MgO) or Sodium Acetate (1.0 equiv) to the reaction mixture to buffer the HCl evolved.

-

-

Issue: Pressure Spikes

-

Cause: Volatility of the reagent or solvent.

-

Solution: Use a vessel with adequate headspace (fill volume < 60%). Ensure the acetal reagent is pure; degraded reagent releases volatiles.

-

Safety Considerations

-

Lachrymator: 3-Chloro-1,1-dimethoxypropan-2-one is a potent lachrymator and skin irritant. Always dispense in a functioning fume hood.

-

Vessel Integrity: The reaction generates HCl gas if not buffered. In a sealed microwave vial, this contributes to pressure. Do not exceed the manufacturer's pressure limits (typically 20-30 bar).

-

Acetal Stability: Avoid strong Lewis acids during the initial mixing phase to prevent premature deprotection.

References

-

Microwave-Assisted Synthesis of Thiazoles: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.

-

Hantzsch Reaction Mechanics: Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles. Journal of Organic Chemistry.

-

Reagent Properties (CAS 35502-06-8): Propane, 3-chloro-1,1-dimethoxy- Properties and Spectral Data. NIST Chemistry WebBook.

-

General Microwave Heterocycle Synthesis: The Use of Microwave Irradiation in Organic Synthesis. CHIMIA International Journal for Chemistry.

-

Formylthiazole Preparation: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[3] PubMed Central (PMC).

Sources

- 1. Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1<i>H</i>)-ones and their corresponding 2(1<i>H</i>)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 2. chimia.ch [chimia.ch]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Optimizing Thiazole Synthesis with 3-Chloro-1,1-dimethoxypropan-2-one

Introduction: The "Masked" Reagent Advantage

You are likely using 3-Chloro-1,1-dimethoxypropan-2-one (CDMP) as a stable equivalent to the highly volatile and unstable 3-chloropyruvaldehyde. While CDMP offers superior shelf-stability, it introduces a critical kinetic barrier: the acetal protection group .

Many researchers experience low yields (15–40%) because they treat CDMP exactly like a free

Module 1: The Chemistry Engine (Mechanism & Kinetics)

To fix the yield, we must understand the failure mode.[1] The Hantzsch synthesis with CDMP involves three distinct phases. If Phase 1 is too slow, no reaction occurs. If Phase 1 is too fast relative to Phase 2, the free aldehyde polymerizes into "black tar."

The 3-Phase Reaction Pathway[2]

-

Activation (Deprotection): Acid-catalyzed hydrolysis of the dimethoxy acetal to reveal the reactive aldehyde/ketone.

-

Condensation: Nucleophilic attack of the thioamide sulfur on the

-carbon. -

Cyclodehydration: Intramolecular attack and loss of water to aromatize the ring.

Visualization: The CDMP Activation Pathway

Figure 1: The kinetic competition between productive thiazole formation and destructive polymerization. Controlling the concentration of the "Free Alpha-Haloaldehyde" is the key to high yield.

Module 2: Critical Process Parameters (Troubleshooting)

This section diagnoses specific observations from your lab notebook.

Scenario A: "I see no reaction. Starting material (CDMP) is still on TLC."

Diagnosis: Insufficient Activation. The acetal group is robust. If you run this in neutral ethanol or with weak bases (like NaHCO3) without an initial acid step, the CDMP remains protected.

-

The Fix: You must include an acid catalyst (HCl or p-TsOH). The reaction requires water to hydrolyze the acetal. Anhydrous conditions will fail.

-

Optimization: Ensure your solvent system contains at least 5-10% water.

Scenario B: "The reaction turned into a black/brown tar. Yield is <20%."

Diagnosis: "Aldehyde Dump" Effect. You likely added strong acid to a concentrated mixture, or heated it too rapidly. This generated the reactive aldehyde species faster than the thioamide could trap it. The free aldehyde then polymerized with itself (aldol-like condensations).

-

The Fix: Use a Stepwise Gradient or Slow Addition .

-

Method 1: Pre-hydrolyze CDMP with aqueous acid at 40°C for 30 mins, then add the thioamide.

-

Method 2 (Preferred): Add CDMP slowly to a refluxing solution of thioamide + acid. This keeps the steady-state concentration of free aldehyde low (High Dilution Principle).

-

Scenario C: "Product is sticky/oily and won't crystallize."

Diagnosis: Incomplete Cyclodehydration. The intermediate hydroxy-thiazoline has formed but hasn't eliminated water to become aromatic.

-

The Fix: Increase the reaction temperature or time during the final phase. Ensure the final pH is adjusted to >8 during workup to liberate the free base, which often crystallizes better than the salt.

Module 3: Optimized Experimental Protocol

This protocol uses a Buffered Hydrolysis approach to balance activation rate and stability.

Reagents:

-

Thioamide/Thiourea (1.1 equiv)

-

CDMP (1.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)[2]

-

Catalyst: Conc. HCl (0.5 equiv) or p-TsOH (0.1 equiv)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.1 equiv of Thioamide in Ethanol/Water (4:1).

-

Activation (The Critical Step): Add the acid catalyst. Heat to 50°C.

-

Controlled Addition: Add CDMP dropwise over 20–30 minutes.

-

Why? This prevents the "Aldehyde Dump" (see Module 2).

-

-

Reflux: Once addition is complete, raise temperature to reflux (approx. 78–80°C) for 2–4 hours.

-

Monitoring: Check TLC.[1] The disappearance of the thioamide is often easier to track than CDMP.

-

-

Workup:

Data: Yield Comparison of Methods

| Method | Acid Source | Mode of Addition | Typical Yield | Primary Impurity |

| Standard | None/Weak | All-in-one | 0–10% | Unreacted CDMP |

| Acid Dump | Conc. HCl | Rapid | 20–35% | Black Tar (Polymer) |

| Optimized | Cat. HCl | Dropwise (Slow) | 75–92% | Minimal |

Module 4: FAQ - Rapid Fire Support

Q: Can I use DMF instead of Ethanol? A: Yes, but DMF has a high boiling point, making removal difficult. Only use DMF if your thioamide is insoluble in Ethanol. If using DMF, you must add water (approx. 5 equivalents) to allow the acetal hydrolysis to occur.

Q: My product is a hydrobromide/hydrochloride salt. How do I get the free base? A: The Hantzsch reaction generates acid (HCl) as a byproduct. The solid that precipitates initially is often the salt. Suspend this solid in water and add 10% Ammonium Hydroxide or Sodium Carbonate. Stir for 30 minutes. The solid will change form (and often color) as it converts to the free base.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this reaction. It accelerates the dehydration step.

-

Settings: 100–120°C for 10–20 minutes in Ethanol/Water (4:1) with catalytic acid. Yields are often 5–10% higher than thermal reflux.

Module 5: Troubleshooting Logic Tree

Use this diagram to make real-time decisions during your experiment.

Figure 2: Decision matrix for in-process controls.

References

- Hantzsch Thiazole Synthesis Mechanism & Optimization: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for the Hantzsch mechanism and the necessity of alpha-halocarbonyl activation). Context: Establishes the foundational mechanism requiring the free carbonyl species.

-

Use of Masked Alpha-Haloketones (Acetals)

-

Source: Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]

- Context: Discusses various precursors including acetals and the requirement for acid c

-

- Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Practical Protocols for Aminothiazoles

Sources

Technical Support Center: Hydrolysis Dynamics of 3-Chloro-1,1-dimethoxypropan-2-one

This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers working with functionalized acetals.

Case Reference: CDMP-HYD-001 Molecule: 3-Chloro-1,1-dimethoxypropan-2-one (CDMP) Reaction Class: Acid-Catalyzed Acetal Hydrolysis (De-protection)

Executive Summary

Hydrolyzing 3-Chloro-1,1-dimethoxypropan-2-one to its parent aldehyde (or hydrate) presents a unique kinetic challenge. Unlike standard acetals, CDMP possesses two potent electron-withdrawing groups (EWGs)—the

This guide addresses the three most common failure modes: kinetic inertness (reaction too slow), thermodynamic stalling (incomplete conversion), and substrate degradation (elimination byproducts).

Module 1: Kinetic Inertness (The "Too Slow" Issue)

User Issue: "I am using standard conditions (1N HCl, RT), but the starting material remains unchanged after 24 hours."

The Mechanistic Bottleneck

The hydrolysis of acetals follows an A1 mechanism (or A2 borderline depending on solvent), where the rate-determining step (RDS) is the formation of the oxocarbenium ion after the loss of the first methanol molecule.

In CDMP, the carbocation must form at C1. However, the adjacent C2 carbonyl group and the C3 chlorine atom exert a strong inductive electron-withdrawing effect (-I effect). This severely destabilizes the positively charged intermediate, raising the activation energy (

Troubleshooting Protocol

| Variable | Standard Condition | Recommended Adjustment for CDMP | Scientific Rationale |

| Acid Catalyst | Acetic Acid or PPTS | 2M HCl or | Weak acids cannot protonate the methoxy oxygen effectively due to the molecule's overall electron deficiency. |

| Temperature | 20–25°C | 50–60°C | Thermal energy is required to overcome the elevated activation barrier caused by the destabilized carbocation. |

| Solvent | THF/Water (1:1) | Acetone/Water (5:1) | Acetone acts as a transacetalization acceptor (see Module 2) and improves solubility. |

Visualization: The Destabilized Intermediate

The following diagram illustrates why the reaction is kinetically retarded. Note the "electron pull" from the ketone and chlorine.

Figure 1: Mechanistic pathway highlighting the destabilizing effects of the chloro-ketone moiety on the cationic intermediate.

Module 2: Thermodynamic Stalling (The "50% Yield" Issue)

User Issue: "The reaction proceeds but stalls at ~60% conversion. Adding more acid doesn't help."

The Equilibrium Trap

Acetal hydrolysis is reversible.[1] In aqueous media, the aldehyde product is in equilibrium with the hemiacetal and the starting acetal. For CDMP, the hydrate form of the product is likely favored, but the presence of methanol (the leaving group) drives the reverse reaction.

Corrective Workflow: Transacetalization

Instead of simple hydrolysis, use transacetalization with a sacrificial ketone (acetone). This traps the released methanol as 2,2-dimethoxypropane (DMP), which is chemically inert under these conditions or can be distilled off.

Recommended Solvent System:

-

Solvent: Acetone /

(4:1 ratio). -

Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%).

-

Mechanism: Acetone reacts with the released MeOH to form DMP. Since acetone is in vast excess, Le Chatelier's principle drives the CDMP hydrolysis to completion.

Module 3: Degradation & Impurities (The "Darkening" Issue)

User Issue: "The reaction mixture turned dark brown/black, and NMR shows multiple vinyl peaks."

The Elimination Risk

The C3 protons in CDMP are acidic due to the flanking carbonyl and chlorine. Under harsh conditions (or if local pH rises), the molecule undergoes

Stability Control Matrix

| Observation | Diagnosis | Corrective Action |

| New vinylic protons (NMR 5.5-6.5 ppm) | Elimination of MeOH (Enol ether formation) | Reduce acid concentration. Ensure temperature |

| Loss of Cl signal / Dark Tar | Elimination of HCl (Polymerization) | CRITICAL: Avoid basic workups. Do not wash with NaOH/NaHCO3 until fully cooled and diluted. |

| Furan derivatives | Paal-Knorr type cyclization | Keep reaction dilute (0.1 M). High concentration favors intermolecular condensation. |

Standard Operating Procedure (SOP): Kinetic Monitoring

Objective: Accurately determine reaction endpoint without disrupting the equilibrium.

-

Sampling: Withdraw

of reaction mixture. -

Quench: Immediately dispense into an NMR tube containing

-

Why? The solid base neutralizes the acid catalyst instantly, freezing the equilibrium. Liquid base extraction might induce elimination.

-

-

Filtration: Filter the solution through a small cotton plug (in a Pasteur pipette) directly into a fresh tube to remove salts.

-

Analysis: Monitor the disappearance of the acetal methoxy singlet (~3.4 ppm) and the appearance of the hydrate/aldehyde peak.

-

Note: The product often exists as a hydrate (

-diol) in the presence of water. Look for a broad singlet or shift in the carbonyl carbon in C13 NMR.

-

Troubleshooting Decision Tree

Use this flowchart to diagnose your specific experimental failure.

Figure 2: Diagnostic flowchart for optimizing acetal hydrolysis conditions.

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

-

Witzemann, E. J., et al. (1931). ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Chloropropionaldehyde acetal.[2] Organic Syntheses, Coll.[2][3] Vol. 2, p. 137. [Link] -

Kreevoy, M. M., & Taft, R. W. (1955).[4] The Acid-catalyzed Hydrolysis of Acetal and Chloroacetal.[4] Journal of the American Chemical Society, 77(11), 3146–3148.[4] [Link]

-

PubChem. (n.d.). 3-Chloro-1,1-diethoxypropane (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in Chloropyruvaldehyde Dimethyl Acetal Condensation

Welcome to the technical support center for professionals utilizing chloropyruvaldehyde dimethyl acetal in condensation reactions. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during synthesis, with a focus on minimizing the formation of unwanted side products. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to optimize their reaction conditions and achieve higher yields of their desired products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with chloropyruvaldehyde dimethyl acetal and a primary amine is giving a complex mixture of products with a low yield of the desired enamine. What are the likely side reactions?

A1: When condensing chloropyruvaldehyde dimethyl acetal with a primary amine, several side reactions can occur, leading to a complex product mixture. The primary culprits are often hydrolysis of the acetal, self-condensation, and the formation of heterocyclic byproducts like pyrazines.

-

Acetal Hydrolysis: The dimethyl acetal is a protecting group for the highly reactive aldehyde functionality.[1][2] Under acidic conditions, or in the presence of water, the acetal can hydrolyze to form chloropyruvaldehyde.[3][4] This free α-chloroaldehyde is unstable and prone to further reactions.

-

Self-Condensation: The liberated chloropyruvaldehyde can undergo self-condensation, similar to an aldol condensation, leading to oligomeric or polymeric materials.[5][6]

-

Pyrazine Formation: α-Haloaldehydes and α-amino intermediates are known precursors to pyrazines through dimerization and subsequent oxidation.[7][8][9] This is a common pathway for byproduct formation in reactions involving these synthons.

To mitigate these issues, it is crucial to maintain anhydrous conditions and control the reaction pH.

Q2: I am observing significant amounts of a byproduct that I suspect is a pyrazine. How can I confirm its presence and prevent its formation?

A2: The formation of substituted pyrazines is a well-documented side reaction in condensations involving α-halo carbonyl compounds.[7] These byproducts arise from the dimerization of an α-aminoketone or a related intermediate.

Confirmation:

-

Mass Spectrometry (MS): Look for molecular ions corresponding to the expected pyrazine dimer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pyrazines have characteristic aromatic proton and carbon signals in the NMR spectrum.

Prevention Strategies:

-

Strictly Anhydrous Conditions: Water can facilitate the hydrolysis of the acetal, leading to the formation of the reactive aldehyde, a precursor to pyrazine formation.[1] Ensure all solvents and reagents are thoroughly dried.

-

Temperature Control: Lowering the reaction temperature can help to disfavor the dimerization and oxidation steps that lead to pyrazines.

-

Stoichiometry Control: Using a slight excess of the amine can help to ensure the complete consumption of the chloropyruvaldehyde dimethyl acetal, minimizing the opportunity for self-condensation pathways.

Q3: My reaction is sluggish, and upon trying to drive it to completion with heat, I see significant decomposition. What are the best practices for optimizing reaction conditions?

A3: Balancing reaction rate with product stability is a common challenge. The key is to find conditions that favor the desired condensation without promoting side reactions.

| Parameter | Recommendation | Rationale |

| Solvent | Aprotic, non-polar solvents (e.g., toluene, hexane) | Minimizes acetal hydrolysis and can facilitate water removal. |

| Temperature | Start at room temperature and gently warm if necessary. | Higher temperatures can promote side reactions like pyrazine formation and decomposition. |

| Catalyst | Mild acid catalyst (e.g., p-toluenesulfonic acid) | Catalyzes the condensation but should be used in catalytic amounts to avoid excessive acetal hydrolysis. |

| Water Removal | Use of a Dean-Stark trap or molecular sieves | Drives the equilibrium towards the enamine product by removing the water byproduct of the condensation.[10] |

Experimental Protocol: Optimized Condensation

-

To a solution of chloropyruvaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene, add the primary amine (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Equip the flask with a Dean-Stark apparatus and reflux the mixture, monitoring the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Q4: I am using a secondary amine and observing the formation of an aminal instead of the desired enamine. How can I favor enamine formation?

A4: With secondary amines, the initial condensation product is an aminal, which can then eliminate a molecule of the amine to form the enamine.[11] If the aminal is stable and does not readily eliminate, it can be the major product.

Strategies to Promote Enamine Formation:

-

Azeotropic Removal of Water and Amine: Using a Dean-Stark trap not only removes water but can also help to remove the eliminated secondary amine, driving the equilibrium towards the enamine.[11]

-

Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can facilitate the elimination step.[11]

Visualizing Reaction Pathways

The following diagram illustrates the key reaction pathways in the condensation of chloropyruvaldehyde dimethyl acetal with a primary amine, including the desired enamine formation and the major side reactions.

Caption: Reaction pathways in chloropyruvaldehyde dimethyl acetal condensation.

References

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Gonda, J., & Martinkova, M. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Molecules, 17(12), 14339-14353.

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- O'Brien-Brown, J., & Wright, A. D. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(7), 1385-1392.

-

Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Sun, Q., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 263.

-

O'Brien-Brown, J., & Wright, A. D. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. Retrieved from [Link]

- Enders, D., et al. (2015). Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. Beilstein Journal of Organic Chemistry, 11, 1644-1649.

- Process for the manufacture of acetals of chloroacetaldehyde. (1987).

- A process for the preparation of 2-chloro-3-(phenylmethoxy)propionic acid potassium salt. (2011).

-

Arata, K., & Hino, M. (1998). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. Retrieved from [Link]

-

Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis [Video]. YouTube. [Link]

- Alizadeh, A., & Zohreh, N. (2008).

- Preparation method of chloroacetaldehyde dimethyl acetal. (2018).

-

Chloroacetaldehyde Dimethyl Acetal. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

-

Stork Enamine Reaction. (n.d.). D.N.R. College of P.G. Courses. Retrieved from [Link]

-

Difference in mechanisms between formation of acetal and enamine. (2020, July 3). Chemistry Stack Exchange. Retrieved from [Link]

- Process for the manufacture of chloroacetaldehyde dimethyl acetal. (1984).

-

Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1986).

- Process for the manufacture of acetals of chloroacetaldehyde. (1987).

-

Acetal Protecting Group & Mechanism. (2024, October 10). Total Synthesis. Retrieved from [Link]

- A process for the preparation of 2-chloro-3-(phenylmethoxy)propionic acid potassium salt. (2005).

- Self-condensation of aldehydes. (2020).

-

Does dimethyl acetaldehyde show aldol condensation? (2019, February 10). Quora. Retrieved from [Link]

- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024, August 23). Journal of Young Pharmacists.

-

Chloroacetaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. sciforum.net [sciforum.net]

Technical Support Center: Strategies for Removing Unreacted 3-Chloro-1,1-dimethoxypropan-2-one

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting framework for the effective removal of unreacted 3-Chloro-1,1-dimethoxypropan-2-one from reaction mixtures. As a key electrophilic building block in complex syntheses, particularly for pharmaceutical intermediates like HIV protease inhibitors, its efficient removal is critical for ensuring product purity and preventing side reactions in subsequent steps.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Challenge - Core Properties of the Reactant

3-Chloro-1,1-dimethoxypropan-2-one is an α-chloroketone where the ketone functionality is protected as a dimethyl acetal. This structure dictates its reactivity and the strategies for its separation. The chloro-substituent activates the molecule for nucleophilic attack, a primary reason it is often used in excess to drive reactions to completion, which in turn necessitates its removal.[4]

Table 1: Physicochemical Properties of 3-Chloro-1,1-dimethoxypropan-2-one and Related Structures

| Property | Value / Description | Rationale & Implications |

| Molecular Formula | C₅H₉ClO₃ | --- |

| Molecular Weight | 152.57 g/mol | Influences diffusion rates and boiling point. |

| Structure | The key features are the electrophilic carbon bearing the chlorine, and the acid-labile dimethyl acetal. | |

| Boiling Point (Est.) | ~120-140 °C at 760 mmHg | Based on similar structures like 3-chloro-1,1-dimethoxypropane (~123 °C).[5] High enough to be non-volatile at RT, but potentially removable by vacuum distillation. |

| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc, DMF). Limited solubility in non-polar solvents (hexanes). Likely moderate water solubility due to the oxygen atoms. | Governs the choice of solvents for extraction and chromatography. |

| Reactivity | Electrophile: The C-Cl bond is susceptible to nucleophilic substitution.[4] Acetal Stability: Stable under neutral and basic conditions. Hydrolyzes under acidic conditions to reveal the ketone. | This dual reactivity is the key to selective removal. The acetal protects the ketone during base-catalyzed reactions but can be intentionally cleaved for a chemical quench. |

Section 2: Initial Assessment - A Logic-Based Purification Workflow

The optimal purification strategy is dictated not by the starting material, but by the properties of your desired product . Before proceeding to specific protocols, use the following decision-making workflow to identify the most logical and efficient approach.

Caption: Workflow for selecting a purification strategy.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed answers and step-by-step protocols for common purification challenges.

Q1: My product is non-polar and stable in mildly acidic conditions. What is the simplest and most direct removal method?

A1: Chemical Quenching followed by Liquid-Liquid Extraction.

This is often the most efficient first-line approach. The strategy involves selectively reacting the unreacted 3-Chloro-1,1-dimethoxypropan-2-one to form a charged, water-soluble adduct that can be easily washed away. The most common method utilizes sodium bisulfite, which reacts with ketones.[6][7]

Causality: The acetal group is stable to base but hydrolyzes under acidic conditions. A mildly acidic wash (e.g., dilute HCl or even the acidity of the bisulfite solution itself) can generate the free ketone in situ. The highly reactive α-chloroketone then rapidly forms a charged bisulfite adduct, which partitions into the aqueous layer.

Protocol: Bisulfite Quench & Extraction

-

Solvent Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This ensures proper phase separation.

-

Initial Acidic Wash (Optional but Recommended): Add an equal volume of dilute HCl (~0.5 M) to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer. This step ensures the complete hydrolysis of the acetal to the more reactive ketone.

-

Bisulfite Wash: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add a volume of this solution equal to the organic layer.

-

Mixing: Stopper the separatory funnel and shake vigorously for 2-3 minutes. Vent frequently to release any pressure. A solid precipitate of the adduct may form at the interface but will typically dissolve upon dilution.[7]

-

Phase Separation: Allow the layers to separate. The charged bisulfite adduct of the starting material will be in the lower aqueous layer.

-

Extraction & Drying: Drain the aqueous layer. Wash the remaining organic layer with water, followed by a brine solution to remove residual water.[8] Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purity Check: Analyze a small sample of the concentrated product by TLC, GC, or ¹H NMR to confirm the absence of the starting material.

Caption: Workflow of a chemical quench and extraction.

Q2: The quench was incomplete, or my product is sensitive to acidic conditions. How do I proceed?

A2: Flash Column Chromatography.

Chromatography is a powerful technique for separating compounds with different polarities.[9] Since 3-Chloro-1,1-dimethoxypropan-2-one is a moderately polar molecule, it can typically be separated from both more polar and less polar products.

Causality: Silica gel is a highly polar stationary phase. Compounds are passed through the column with a mobile phase (solvent). Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica and elute slower. By carefully choosing the solvent system, you can achieve separation.

Protocol: General Flash Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate. The ideal solvent system (e.g., a mixture of hexanes and ethyl acetate) should give your product an Rf value of ~0.3 and show good separation from the starting material spot.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the eluent (wet loading). Carefully add the sample to the top of the packed column.

-

Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions as the solvent runs through the column.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My product is highly polar and/or water-soluble. Aqueous extraction causes significant product loss.

A3: Employ Specialized Extraction or Reverse-Phase Chromatography.

This is a common challenge when dealing with polar products. Standard aqueous workups are often counterproductive.

Causality: If your product has a higher affinity for the aqueous phase than the unreacted starting material, a standard extraction will fail. You must either use an organic solvent system that can better solvate your polar product or reverse the polarity of your chromatography system.

Protocol 1: Specialized Liquid-Liquid Extraction

-

Back-Extraction: Intentionally extract your polar product into an aqueous layer (if it is ionizable with acid/base) leaving non-polar impurities behind, then readjust the pH and extract it back into an organic solvent.

-